

AZM475271 off-target kinase inhibition profile

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Compound of Interest

Compound Name: **AZM475271**

Cat. No.: **B13917630**

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Technical Support Center: AZM475271

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the kinase inhibitor **AZM475271**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **AZM475271**?

AZM475271 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been shown to inhibit the phosphorylation of several members of this family, including c-Src, Lck, and c-Yes, with high affinity.[\[1\]](#)

Q2: I am seeing effects in my experiment that are not consistent with Src inhibition alone. What are the known off-target effects of **AZM475271**?

A significant off-target effect of **AZM475271** is the inhibition of the Transforming Growth Factor-beta (TGF- β) signaling pathway.[\[2\]](#) This occurs through the inhibition of the TGF- β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This can lead to downstream effects on Smad2/3 phosphorylation and subsequent gene transcription, which may be independent of its Src inhibitory activity.

Q3: Is **AZM475271** an inhibitor of Abl kinase?

There are conflicting reports regarding the activity of **AZM475271** against Abl kinase. Some literature refers to it as a dual Src/Abl inhibitor. However, other studies have highlighted its selectivity for Src family kinases over Abl. Researchers should empirically determine the effect of **AZM475271** on Abl kinase activity in their specific experimental system if this is a concern.

Q4: My cells are not responding to **AZM475271** treatment as expected. What are some potential reasons?

Several factors could contribute to a lack of response:

- Cellular Context: The expression levels and activation status of Src family kinases and the TGF- β receptor can vary significantly between cell lines. Confirm the expression and activity of these targets in your model system.
- Drug Concentration and Treatment Duration: The effective concentration of **AZM475271** can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line and assay.
- Compound Stability: Ensure the proper storage and handling of the **AZM475271** compound to maintain its activity. Prepare fresh dilutions for each experiment.
- Off-Target Effects: The observed phenotype may be a result of the compound's effect on the TGF- β pathway, which could counteract or mask the effects of Src inhibition in certain contexts.

Q5: How can I confirm that **AZM475271** is inhibiting Src kinase activity in my cells?

A common method is to perform a Western blot to assess the phosphorylation status of Src at its autophosphorylation site (Tyrosine 419). A decrease in p-Src (Y419) levels upon treatment with **AZM475271** would indicate target engagement.

Quantitative Kinase Inhibition Profile

A comprehensive, large-scale kinase scan for **AZM475271** is not publicly available. The following table summarizes the known kinase inhibition data. Researchers are advised to perform their own selectivity profiling if a broader understanding of off-target effects is required for their studies.

Kinase Target	IC50 (μM)	Notes
c-Src	0.01	[1]
Lck	0.03	[1]
c-Yes	0.08	[1]
ALK5 (TGF-βRI)		Not explicitly quantified with an IC50 in the provided results, [2] but inhibition is documented.
Abl		Conflicting reports; IC50 not consistently reported.

Experimental Protocols

Src Cellular Autophosphorylation Assay

This protocol is designed to assess the inhibition of Src kinase activity in a cellular context by measuring the level of Src autophosphorylation.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with varying concentrations of **AZM475271** or a vehicle control (e.g., DMSO) for the desired duration.
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Western Blotting: a. Determine the protein concentration of the lysates. b. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST. e. Incubate the membrane with a primary antibody specific for phospho-Src (Y419) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate. h. To normalize, strip the membrane and re-probe with an antibody for total Src.

TGF- β Signaling Inhibition Assay (Phospho-Smad2/3 Western Blot)

This protocol determines the effect of **AZM475271** on the TGF- β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.

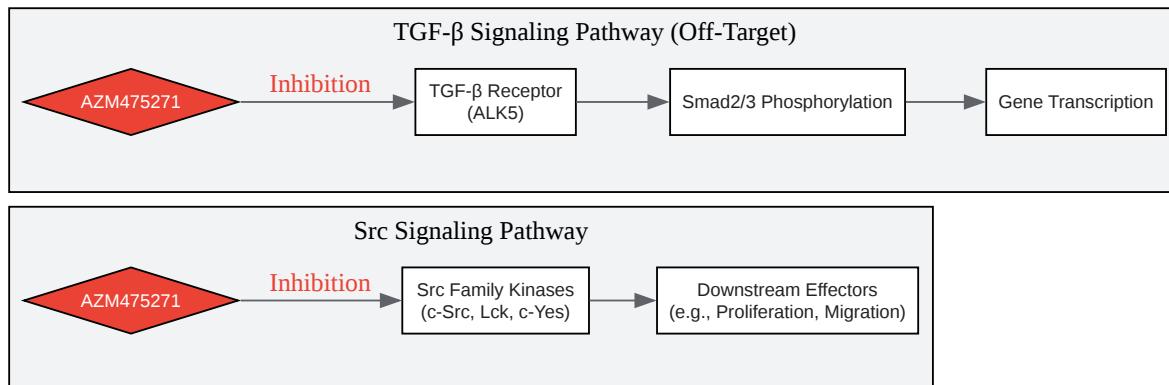
1. Cell Culture and Treatment: a. Plate cells and allow them to adhere. b. Serum-starve the cells for several hours to reduce basal signaling. c. Pre-treat the cells with **AZM475271** or a vehicle control for a specified time. d. Stimulate the cells with TGF- β 1 (e.g., 5 ng/mL) for 30-60 minutes.
2. Cell Lysis and Western Blotting: a. Follow the cell lysis and Western blotting procedures as described in the Src Cellular Autophosphorylation Assay protocol. b. For immunodetection, use a primary antibody that recognizes phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425).^[3] c. Normalize the results by probing for total Smad2/3.

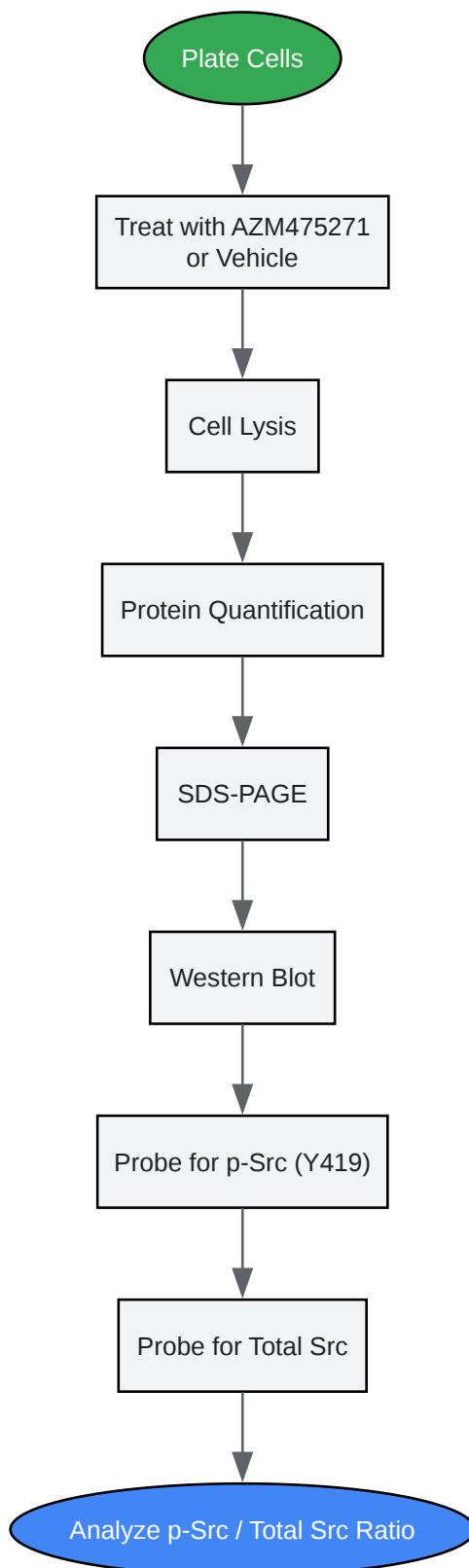
TGF- β -Dependent Luciferase Reporter Gene Assay

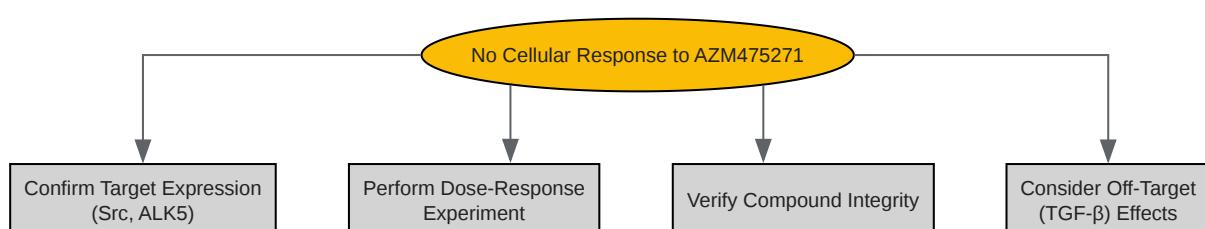
This assay measures the transcriptional activity of the TGF- β /Smad signaling pathway.

1. Transfection: a. Co-transfect cells with a TGF- β -responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements - SBEs) and a control plasmid for normalization (e.g., Renilla luciferase).^{[4][5]}
2. Cell Treatment: a. After transfection, pre-treat the cells with **AZM475271** or a vehicle control. b. Stimulate the cells with TGF- β 1.
3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.^[6] ^[7]^[8] b. The ratio of firefly to Renilla luciferase activity indicates the level of TGF- β -induced transcription.

Visualizations







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